molecular formula C9H7BrN4 B1409097 (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine CAS No. 1636895-40-3

(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine

Cat. No. B1409097
CAS RN: 1636895-40-3
M. Wt: 251.08 g/mol
InChI Key: IZXGRBVAXAVCGU-UHFFFAOYSA-N
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Description

“(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine” is a chemical compound with the CAS Number: 1636895-40-3 and Molecular Formula: C9H7BrN4 . It has a Molecular Weight of 251.08 .

Scientific Research Applications

Structural Characterization and Polymorphism

  • The compound and its derivatives, such as 1-(4-methylpyridin-2-yl)thiourea, have been structurally characterized, showing polymorphism with distinct hydrogen bonding patterns. These compounds have applications in understanding molecular interactions and designing materials with specific crystal properties (Böck et al., 2020).

Hydrogen Bonding and Salts Formation

  • The study of mono-hydrobromide salts of related 2-aminothiazoles highlights the diverse hydrogen bonding patterns and sites of protonation, which are crucial for designing compounds with desired solubility and stability characteristics (Böck et al., 2021).

Optical and Electronic Properties

  • A series of derivatives with electron-donating amino groups connected to a similar skeleton have been investigated for their thermal, redox, UV–Vis absorption, and emission properties. This research is significant for developing materials with specific optical and electronic applications (Palion-Gazda et al., 2019).

Synthetic Methods and Chemical Reactivity

  • The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions has been explored. Such synthetic methodologies are fundamental for creating a variety of compounds for further application in materials science and pharmaceuticals (Ahmad et al., 2021).

Mechanistic Insights in Chemical Reactions

  • Investigating the mechanism of intramolecular amination of related compounds provides insights into the reactivity and potential pathways for synthesizing complex organic structures. This knowledge is vital for developing efficient synthetic strategies in organic chemistry (Loones et al., 2007).

properties

IUPAC Name

N-(4-bromopyridin-2-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4/c10-7-1-2-12-8(5-7)14-9-6-11-3-4-13-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXGRBVAXAVCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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